molecular formula C17H29Cl2NO B1663598 Meridia CAS No. 125494-59-9

Meridia

Cat. No. B1663598
CAS RN: 125494-59-9
M. Wt: 334.3 g/mol
InChI Key: KFNNPQDSPLWLCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Meridia is cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, monohydrate . Its empirical formula is C17H29Cl2NO .


Physical And Chemical Properties Analysis

Meridia is a white to cream crystalline powder with a solubility of 2.9 mg/mL in pH 5.2 water .

Scientific Research Applications

Obesity Treatment

Sibutramine hydrochloride monohydrate: is primarily used as an oral medication for the treatment of obesity. It functions by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, which enhances the feeling of satiety and reduces appetite . This mechanism of action has been leveraged in clinical settings to assist patients with weight management, particularly in cases where obesity could lead to more serious health complications.

Thermal Analysis in Pharmaceutical Stability

The compound’s thermal behavior has been extensively studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG/DTG). These studies are crucial for understanding the stability and quality control of the drug during storage and use. The kinetic data obtained from these analyses help in predicting the shelf life and optimal storage conditions for pharmaceuticals containing Sibutramine hydrochloride monohydrate .

Detection of Adulteration in Health Products

Sibutramine hydrochloride monohydrate: has been banned in several countries due to potential side effects. However, its illegal addition to health products is still rampant. Rapid Surface Enhanced Raman Scattering (SERS) detection methods have been developed to detect the presence of this compound in pharmaceutical capsules, ensuring consumer safety and regulatory compliance .

Compatibility with Pharmaceutical Excipients

Compatibility studies are essential to ensure that active pharmaceutical ingredients do not interact adversely with other components of the medicationSibutramine hydrochloride monohydrate has been tested with various pharmaceutical excipients like microcrystalline cellulose and magnesium stearate to evaluate any physical or chemical interactions that could affect the drug’s efficacy .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of Sibutramine hydrochloride monohydrate has revealed that its pharmacological actions are predominantly via its secondary (M1) and primary (M2) amine metabolites. Understanding the metabolism and excretion of these metabolites is crucial for determining appropriate dosing and minimizing side effects .

Application in Ion Mobility Spectrometry

The compound has been used as a standard in ion mobility spectrometry to screen dietary supplements for Sibutramine . This application is significant for quality control and ensuring that supplements do not contain this controlled substance .

Study of Drug-Drug Interactions

Sibutramine hydrochloride monohydrate: is a potent inhibitor of serotonin and norepinephrine reuptake, which can lead to interactions with other medications that affect the same neurotransmitter systems. Research in this area is vital for developing safe multi-drug regimens for patients .

Development of New Pharmaceuticals

The thermal and physical properties of Sibutramine hydrochloride monohydrate , along with its interactions with various excipients, provide valuable information for the development of new pharmaceutical formulations. This knowledge can lead to the creation of more stable and effective medications for weight management and other related conditions .

Mechanism of Action

Target of Action

Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .

Mode of Action

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemical Pathways

Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.

Pharmacokinetics

Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .

Result of Action

The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .

Action Environment

The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .

Safety and Hazards

Meridia was withdrawn from the U.S. market due to the risk of serious cardiovascular events . Common side effects include flu symptoms, high blood pressure, shortness of breath, dry mouth, upset stomach, constipation, headache, back pain, joint pain, nervousness, dizziness, depression, trouble sleeping, and skin rash .

properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNNPQDSPLWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925148
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meridia

CAS RN

125494-59-9
Record name Sibutramine hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125494-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sibutramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125494599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGM0YHD1WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A sample (24.1 g) of N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride was dissolved in a boiling mixture of water (72 ml) and tetrahydrofuran (7 ml) and the mixture allowed to cool. A solid was collected by filtration and dried at 40° C. to give N,N-dimethyl-1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 193°-195° C.).
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride (10 g) was dissolved in a boiling mixture of acetone (110 ml) and water (1.2 ml). The solution was filtered whilst hot and the volume of the filtrate reduced by the removal by distillation of 80 ml of solvent. The product was collected from the cooled concentrate by filtration and dried in vacuo at ambient temperature to give N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 195° C.).
Name
N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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